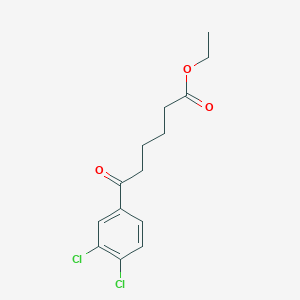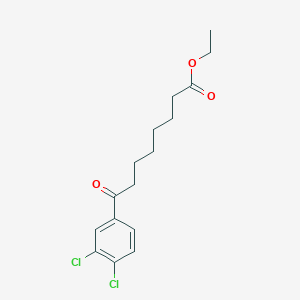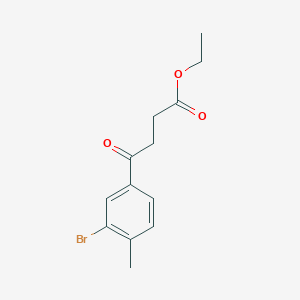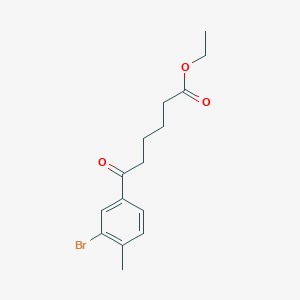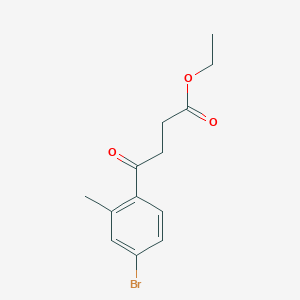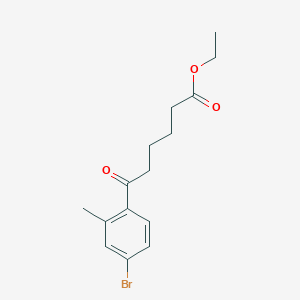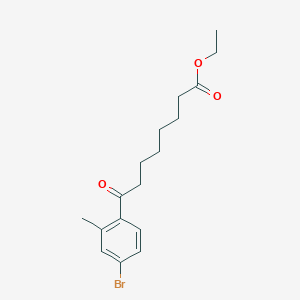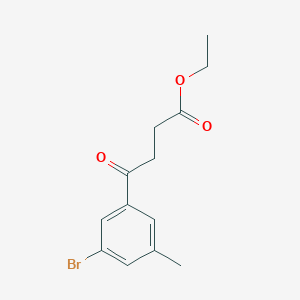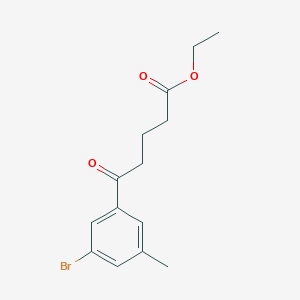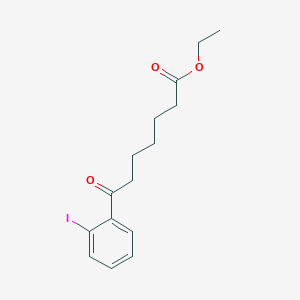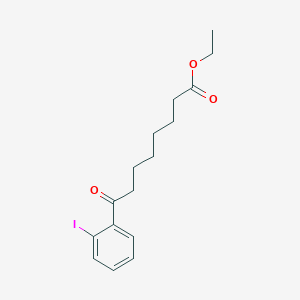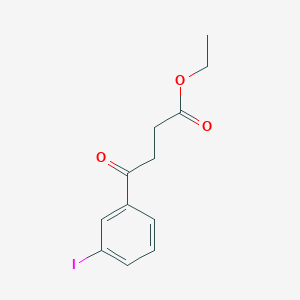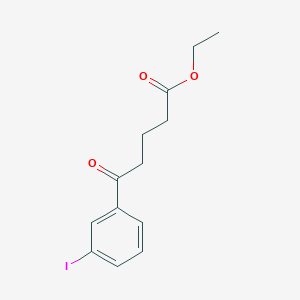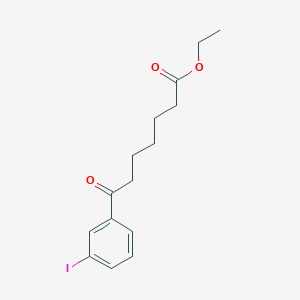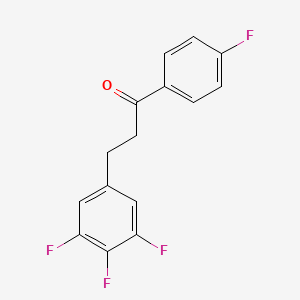
4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone” is a chemical compound with the CAS Number: 898777-96-3. Its molecular formula is C15H10F4O and it has a molecular weight of 282.24 . It is used in various applications, including as a starting material for the synthesis of other compounds.
Molecular Structure Analysis
The InChI code for “4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone” is 1S/C15H10F4O/c16-11-4-2-10(3-5-11)14(20)6-1-9-7-12(17)15(19)13(18)8-9/h2-5,7-8H,1,6H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone” include a molecular weight of 282.24 and a molecular formula of C15H10F4O .Wissenschaftliche Forschungsanwendungen
Applications in Fluorescence and Imaging Techniques
One notable application of fluorophores, which are compounds like 4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone, is in the domain of fluorescence-guided surgery (FGS). FGS is employed to enhance the visualization of tumor margins, thereby improving the precision of tumor resection in surgeries like glioma surgery. Fluorescent agents like 5-aminolevulinic acid (5-ALA) have been extensively studied and found to improve the rate of gross total resection and progression-free survival in high-grade gliomas. Observational studies and case series have also indicated promising outcomes for FGS using other fluorophores like fluorescein. However, many molecular targeting agents, potentially including 4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone, are still in the preclinical phase but offer promising results that may soon translate into clinical applications (Senders et al., 2016).
Involvement in Cellular Mechanisms and Interactions
Fluorophenyl compounds have been implicated in various biological and chemical processes within the body. The interactions of these compounds can have profound effects on cellular mechanisms, which is crucial in understanding their potential therapeutic or adverse effects. A systematic review highlighted the complex toxic effects of bisphenol compounds (structurally related to fluorophenyl compounds) on organisms. Metabolites of glycolysis, Krebs cycle, β oxidation of long chain fatty acids, and other metabolic pathways were significantly altered following exposure to bisphenols, indicating a multifaceted toxicological impact. Biomarkers like lactate and choline were consistently associated with bisphenol exposure, suggesting their potential as indicators for such exposures (Wang et al., 2018).
Potential in Cancer Research and Treatment
The implications of fluorophenyl compounds in cancer research and therapy are an area of significant interest. Advanced imaging techniques using fluorinated tracers like 3′-deoxy-3′-([18F]Fluoro)-fluorothymidine (18F-FLT) have been proposed as imaging biomarkers of cell proliferation, playing a crucial role in oncology imaging and clinical practice. Although studies exhibit heterogeneity, preliminary results suggest a promising role for these tracers in therapy response evaluation and brain tumor imaging, highlighting the importance of further research in this area (Bertagna et al., 2013).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O/c16-11-4-2-10(3-5-11)14(20)6-1-9-7-12(17)15(19)13(18)8-9/h2-5,7-8H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXNMCYUDPIWFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645010 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3-(3,4,5-trifluorophenyl)propiophenone | |
CAS RN |
898777-96-3 |
Source


|
| Record name | 1-(4-Fluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

